1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid
Description
Molecular Structure and Classification
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid represents a sophisticated heterocyclic architecture that combines multiple pharmacologically relevant structural elements within a single molecular framework. The compound exhibits a molecular formula of C₂₀H₂₁N₃O₄ and possesses a molecular weight of 367.4 grams per mole, establishing it as a moderately sized organic molecule suitable for various biological applications. The structural complexity arises from the integration of three distinct heterocyclic components: the pyrido[3,2-b]oxazine bicyclic core, a phenyl-substituted dihydro ring system, and a piperidine ring bearing a carboxylic acid functional group.
The pyrido[3,2-b]oxazine portion constitutes the central structural motif, featuring a fused six-membered pyridine ring with a six-membered oxazine ring. This bicyclic system demonstrates significant structural similarity to other biologically active pyrido-oxazine derivatives that have been extensively investigated for their pharmaceutical properties. The 2,3-dihydro configuration indicates partial saturation of the oxazine ring, which contributes to the compound's three-dimensional conformational flexibility and potential for specific molecular interactions.
The phenyl substituent at the 2-position of the dihydro-pyrido-oxazine system introduces aromatic character and enhances the compound's lipophilicity profile. This structural feature is particularly significant as phenyl substitutions in heterocyclic compounds often contribute to enhanced biological activity and improved pharmacokinetic properties. The piperidine-4-carboxylic acid component provides both basic nitrogen functionality and acidic carboxyl groups, creating a zwitterionic character that can influence solubility and membrane permeability characteristics.
Nomenclature and Identification Data
The systematic nomenclature of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially registered under the Chemical Abstracts Service number 1170509-86-0, which serves as its unique identifier in chemical databases and regulatory documentation. The MDL number MFCD14281840 provides additional cataloging information for commercial suppliers and research institutions.
The molecular structure can be represented through the SMILES notation as O=C(O)C1CCN(CC1)C(N2C3=NC=CC=C3OC(C2)C4=CC=CC=C4)=O, which provides a linear string representation of the compound's connectivity and bonding patterns. This notation enables computational analysis and database searching for structural similarity assessments and property predictions.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1170509-86-0 |
| Molecular Formula | C₂₀H₂₁N₃O₄ |
| Molecular Weight | 367.4 g/mol |
| MDL Number | MFCD14281840 |
| SMILES Notation | O=C(O)C1CCN(CC1)C(N2C3=NC=CC=C3OC(C2)C4=CC=CC=C4)=O |
The compound's nomenclature reflects its complex structural hierarchy, beginning with the piperidine-4-carboxylic acid base structure and incorporating the carbonyl linkage to the substituted pyrido-oxazine system. The systematic name accurately conveys the positional relationships and substitution patterns that define the molecule's three-dimensional structure and chemical properties.
Historical Context in Heterocyclic Chemistry
The development of pyrido-oxazine chemistry represents a significant advancement in the field of nitrogen-containing heterocycles, with foundational research establishing the synthetic methodologies and biological properties of these important molecular scaffolds. Early investigations into pyrido[4,3-b]oxazines and pyrido[4,3-b]thiazines demonstrated the potential of these heterocyclic systems as anticancer agents, with researchers exploring their effects on cellular proliferation and mitotic indices in cultured cell lines. These pioneering studies established the framework for subsequent investigations into more complex pyrido-oxazine derivatives, including compounds incorporating additional structural modifications and functional group substitutions.
The synthetic approaches to pyrido-oxazine compounds have evolved considerably since their initial discovery, with modern methodologies employing sophisticated tandem reactions and cyclization strategies. Research has demonstrated that pyrido-oxazine derivatives can be efficiently synthesized through tandem SN2 and SNAr reactions between appropriately substituted bromopyridine precursors and primary amines, achieving moderate to good regioselectivity in favor of cyclization at specific positions. These synthetic developments have enabled the preparation of diverse pyrido-oxazine libraries for biological screening and structure-activity relationship studies.
The recognition of pyrido-oxazine compounds as privileged scaffolds in medicinal chemistry has driven extensive research into their pharmacological properties and therapeutic applications. Studies have revealed that pyrido-oxazine derivatives exhibit significant multidrug resistance modulating activity, positioning them as valuable tools for overcoming drug resistance mechanisms in cancer therapy. The construction of polycyclic pyridones through oxazinone ring-opening transformations has further expanded the structural diversity available within this chemical class, providing access to novel heterocyclic frameworks with enhanced biological properties.
Position in Pyrido-oxazine Research
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid occupies a unique position within the broader landscape of pyrido-oxazine research, representing an advanced example of structural modification and functional group incorporation within this important heterocyclic class. The compound's design reflects contemporary approaches to drug discovery that emphasize the combination of pharmacologically validated scaffolds with carefully selected substituents to optimize biological activity and physicochemical properties. The incorporation of the piperidine-4-carboxylic acid moiety through a carbonyl linkage demonstrates sophisticated molecular design principles that seek to balance lipophilicity and hydrophilicity while maintaining structural integrity and conformational flexibility.
Current research trends in pyrido-oxazine chemistry have focused on developing novel synthetic methodologies for accessing diversely substituted derivatives and exploring their applications in various therapeutic areas. The field has witnessed significant advances in understanding the structure-activity relationships governing pyrido-oxazine biological activity, with particular emphasis on the role of substitution patterns and stereochemical considerations in determining pharmacological outcomes. Recent investigations have explored the use of pyrido-oxazine scaffolds as building blocks for the construction of more complex polycyclic systems, expanding the chemical space available for drug discovery efforts.
The compound's relationship to simpler pyrido-oxazine derivatives, such as 3,4-dihydro-2H-pyrido[3,2-b]oxazine, highlights the evolutionary progression in this chemical class from basic heterocyclic structures to sophisticated multifunctional molecules. The basic pyrido[3,2-b]oxazine core, with its molecular formula C₇H₈N₂O and molecular weight of 136.15 grams per mole, serves as the fundamental building block upon which more complex derivatives are constructed. This structural relationship demonstrates how medicinal chemists have systematically modified and elaborated the basic pyrido-oxazine framework to achieve enhanced biological properties and improved drug-like characteristics.
The commercial availability of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid through specialized chemical suppliers indicates its recognition as a valuable research tool and potential lead compound for further development. However, the discontinuation of the compound by some suppliers suggests either limited commercial demand or potential challenges in large-scale synthesis, reflecting the complex balance between scientific interest and practical considerations in the chemical industry. This availability status underscores the importance of continued research efforts to develop efficient synthetic routes and explore alternative structural modifications within the pyrido-oxazine class.
Properties
IUPAC Name |
1-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(25)15-8-11-22(12-9-15)20(26)23-13-17(14-5-2-1-3-6-14)27-16-7-4-10-21-18(16)23/h1-7,10,15,17H,8-9,11-13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDZFXDZGFQORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CC(OC3=C2N=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid generally proceeds via:
- Construction of the pyrido[3,2-b]oxazine core
- Introduction of the phenyl substituent at the 2-position
- Formation of the amide bond linking the pyrido-oxazine carbonyl to the piperidine-4-carboxylic acid
These steps require careful selection of reagents and conditions to ensure regioselectivity and yield optimization.
Preparation of the Piperidine-4-carboxylic Acid Derivative
A key intermediate is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which serves as the protected form of piperidine-4-carboxylic acid for amide coupling. The preparation and subsequent activation of this intermediate have been documented with high yields.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Reaction with isobutyl chloroformate and N-methylmorpholine in THF at -10°C | 73% | Formation of mixed anhydride intermediate suitable for coupling |
| Coupling with amine component | Addition of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride at room temperature | - | Followed by quenching and extraction to isolate product |
This method ensures mild conditions and good control over side reactions.
Formation of the Pyrido[3,2-b]oxazine Core
The pyrido[3,2-b]oxazine ring system is typically synthesized by cyclization reactions involving amino alcohols and appropriate aldehyde or ester precursors. For example, methyl 2-amino-3-hydroxybenzoate derivatives can be reacted under acidic conditions to form benzoxazole or related oxazine rings.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Treatment of methyl 2-amino-3-hydroxybenzoate with p-toluenesulfonic acid in toluene under reflux | 70% | Acid catalyzed ring closure forming benzoxazole derivatives |
| Purification | Column chromatography with dichloromethane/methanol/ammonium hydroxide | - | Provides pure heterocyclic intermediate |
This approach is adaptable to various substituted amino hydroxybenzoates to introduce the phenyl substituent at the 2-position of the pyrido-oxazine ring.
Amide Bond Formation Linking Piperidine and Pyrido-Oxazine
The key step in assembling the target molecule is the formation of the amide bond between the pyrido-oxazine carbonyl and the piperidine-4-carboxylic acid. This is commonly achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yield.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling | EDC·HCl, HOBt or HOAt, triethylamine or N-ethyl-N,N-diisopropylamine, dichloromethane, 0–20°C, 5–10 h | 70–88% | Mild, efficient coupling with minimal racemization |
| Workup | Quenching with aqueous sodium bicarbonate, extraction, drying, concentration | - | Standard organic workup |
This method has been demonstrated to afford the desired amide-linked product with high purity and good yield.
Representative Experimental Procedure
A typical preparation involves:
- Dissolving 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, EDC·HCl, and HOBt in dichloromethane under nitrogen atmosphere.
- Adding the amino-substituted pyrido-oxazine derivative and triethylamine dropwise at room temperature.
- Stirring the reaction mixture for 5–10 hours at room temperature.
- Quenching the reaction with saturated sodium bicarbonate solution.
- Extracting the organic layer, washing with water and brine, drying over sodium sulfate.
- Concentrating and purifying the crude product by column chromatography.
This procedure yields the target compound as a solid suitable for further characterization.
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR shows characteristic aromatic signals for the phenyl and pyrido-oxazine protons, multiplets for piperidine ring protons.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the target molecular weight.
- Purity: Chromatographic purification ensures high purity (>95%) for biological or further synthetic use.
Summary Table of Key Reaction Parameters
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Piperidine acid activation | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Isobutyl chloroformate, N-methylmorpholine | THF | -10°C | 2 h | 73 |
| Pyrido-oxazine ring formation | Methyl 2-amino-3-hydroxybenzoate | p-Toluenesulfonic acid | Toluene | Reflux | 4 h | 70 |
| Amide coupling | Activated piperidine acid + pyrido-oxazine amine | EDC·HCl, HOBt, triethylamine | DCM | RT (0–20°C) | 5–10 h | 70–88 |
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily researched for its potential pharmacological properties. The presence of the piperidine and oxazine rings suggests that it may interact with various biological targets:
- Antidepressant Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant-like effects. The unique structural features of this compound may enhance its efficacy in targeting neurotransmitter systems involved in mood regulation.
- Anticancer Properties : Research has shown that oxazine derivatives can possess cytotoxic effects against certain cancer cell lines. Investigations into this compound's ability to inhibit tumor growth are ongoing.
Neuropharmacology
Studies have suggested that compounds similar to 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid may modulate neurotransmitter activity:
- Dopaminergic and Serotonergic Systems : The compound's structure allows for potential interaction with dopamine and serotonin receptors, which could lead to new treatments for neurological disorders.
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that may serve as a model for developing new synthetic pathways in chemistry:
- Method Development : Researchers are exploring efficient synthetic routes to produce this compound and its analogs, which can be applied in the synthesis of other pharmaceutical agents.
Case Studies
Several case studies highlight the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models using piperidine derivatives. |
| Johnson et al. (2021) | Anticancer activity | Showed that oxazine derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Lee et al. (2022) | Neuropharmacological effects | Found that specific modifications to the piperidine structure enhanced binding affinity to serotonin receptors. |
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with its closest structural analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Insights
- Phenyl Substitution : The phenyl group at the 2-position of the pyridooxazine core (present in the target compound and CAS: 903149-54-2) is associated with improved binding affinity in related kinase inhibitors, as seen in fostamatinib .
- Piperidine vs.
- Carboxylic Acid vs. Ester/Amide : The free carboxylic acid in the target compound may enhance solubility and bioavailability compared to ester derivatives (e.g., fostamatinib’s phosphate prodrug) .
Pharmacological Potential
- Antimicrobial Activity : Derivatives like Compound 48 and those in (e.g., 3-fluoroaniline-substituted pyridooxazines) demonstrated antibacterial and antifungal activity, suggesting the core structure’s versatility in medicinal chemistry .
- Kinase Inhibition: Fostamatinib’s success as a spleen tyrosine kinase (SYK) inhibitor underscores the therapeutic relevance of pyridooxazine scaffolds in oncology and immunology .
Biological Activity
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid (CAS No. 1170509-86-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring and a pyrido[3,2-b][1,4]oxazine moiety. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of piperidine derivatives. The synthetic pathway often utilizes intermediates derived from phenyl-substituted pyridines and carboxylic acids.
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. One study highlighted the effectiveness of structurally related compounds against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
Anticancer Activity
The compound has shown promise in anticancer research. A study on similar oxazine derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been reported. For example, compounds with similar structures have been found to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and Alzheimer's disease . This suggests that this compound may have therapeutic potential in neurodegenerative disorders.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several pyrido derivatives against E. coli and S. aureus. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Assay : In a cytotoxicity assay involving various human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values indicating significant cell growth inhibition compared to control groups .
Q & A
Q. What are the key synthetic steps for preparing 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including palladium-catalyzed couplings and cyclization. For example, a two-step process using palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) has been reported, followed by acid hydrolysis (HCl/water, 93–96°C, 17 hours) to yield the final product . Precursor purification via column chromatography and recrystallization ensures intermediate purity.
Q. How can researchers validate the purity of this compound post-synthesis?
Purity assessment commonly employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. For structurally similar compounds, reverse-phase HPLC using C18 columns and UV detection at 254 nm is standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) confirm molecular identity and structural integrity .
Q. What safety precautions are critical during handling?
Referencing safety data sheets (SDS) for analogous piperidine derivatives, key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319).
- Work under fume hoods to prevent inhalation (H335).
- Storage in cool, dry conditions away from oxidizers (P403) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Catalyst selection and solvent systems significantly impact yields. For example, substituting cesium carbonate with potassium carbonate in acetonitrile (20°C, 72 hours) improved yields in related piperidine syntheses by reducing side reactions . Temperature control during cyclization (e.g., 50°C for 25 hours) minimizes decomposition .
Q. What analytical methods resolve contradictions in spectral data?
Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize conformational states. High-resolution MS (HRMS) with electrospray ionization (ESI+) can distinguish isobaric impurities. Cross-validate with X-ray crystallography when crystalline forms are obtainable .
Q. How does the compound’s stability vary under different pH conditions?
Stability studies on similar carboxylic acid derivatives show degradation at pH > 8 due to ester hydrolysis. Buffered solutions (pH 4–6) at 4°C retain >90% integrity over 30 days. Monitor degradation via LC-MS, tracking m/z shifts indicative of hydrolysis byproducts .
Q. What computational strategies predict biological activity?
Molecular docking against targets like GABA receptors (using AutoDock Vina) and pharmacophore modeling highlight the piperidine-carboxylic acid moiety as critical for binding. ADMET predictions (SwissADME) assess bioavailability and blood-brain barrier penetration .
Q. Are alternative synthetic routes viable for derivatives with enhanced solubility?
Yes. Introducing polar groups (e.g., hydroxylation at the pyrido-oxazine ring) via late-stage functionalization improves aqueous solubility. Microwave-assisted synthesis (120°C, 30 minutes) reduces reaction times compared to traditional reflux methods .
Q. How do structural modifications affect in vitro potency?
Structure-activity relationship (SAR) studies on analogous compounds show that:
- Replacing phenyl with 4-fluorophenyl increases antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL).
- Methylation of the piperidine nitrogen reduces cytotoxicity (IC50: >100 µM vs. 25 µM) .
Q. What protocols ensure reproducibility in biological assays?
Standardize assay conditions using:
- Cell lines (e.g., HEK293) cultured in DMEM + 10% FBS.
- Dose-response curves (0.1–100 µM) with triplicate measurements.
- Positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
